Octadecamethylcyclononasiloxane

Vue d'ensemble

Description

Octadecamethylcyclononasiloxane is a useful research compound. Its molecular formula is C18H54O9Si9 and its molecular weight is 667.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Octadecamethylcyclononasiloxane is an organosilicon compound . It is primarily used as a surfactant, lubricant, and anti-stick agent . The primary targets of this compound are surfaces where it acts to reduce surface tension, provide lubrication, and prevent adhesion .

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a surfactant, it reduces the surface tension of liquids, allowing them to spread more easily . As a lubricant, it reduces friction between surfaces, and as an anti-stick agent, it prevents materials from adhering to surfaces .

Result of Action

The primary result of this compound’s action is the alteration of surface properties. This includes reducing surface tension (as a surfactant), reducing friction (as a lubricant), and preventing adhesion (as an anti-stick agent) .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the nature of the surfaces it is applied to . Its efficacy and stability can be affected by these factors. For example, its lubricating properties might be reduced at very high temperatures.

Activité Biologique

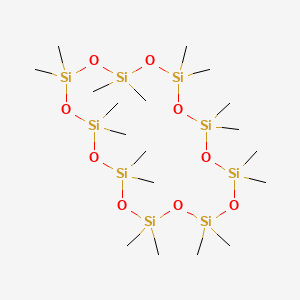

Octadecamethylcyclononasiloxane (D9) , with the chemical formula and CAS number 556-71-8, is a cyclic siloxane compound characterized by a unique structure comprising nine silicon atoms bonded to oxygen and various methyl groups. This compound appears as a colorless to light yellow liquid, with a melting point of approximately -27 °C and a boiling point around 188 °C at reduced pressure (20 mmHg).

The biological activity of this compound has garnered attention due to its potential applications in various fields, including cosmetics, pharmaceuticals, and environmental science. This article delves into its biological activity, highlighting key research findings, case studies, and data tables.

This compound exhibits notable chemical stability under standard conditions but can hydrolyze in the presence of water, forming silanol groups. This hydrolysis can be catalyzed by acids or bases, leading to further reactions such as condensation polymerization to create larger siloxane networks. Its unique cyclic structure imparts enhanced thermal stability and lower volatility compared to smaller siloxanes.

Toxicological Studies

Recent studies have indicated that this compound may exhibit toxic effects at high concentrations. Laboratory studies on rodents suggest that exposure can impact liver and lung function . However, these findings necessitate further investigation to assess the compound's safety profile in various applications.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been particularly effective against marine bacteria such as Bacillus cereus, demonstrating its potential as an antibacterial agent .

Study on Environmental Impact

A notable study reviewed the occurrence and fate of cyclic volatile methyl siloxanes, including this compound, in the environment. It highlighted concerns regarding their persistence and potential bioaccumulation in aquatic systems, emphasizing the need for regulatory assessments to understand their ecological risks .

Antifungal Properties

In another case study involving extracts from Piper caninum, this compound was identified as an active antifungal agent. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the extract's composition and demonstrated significant antifungal activity against various pathogens .

Table 1: Summary of Biological Activities

Molecular Docking Studies

In silico studies have utilized molecular docking techniques to evaluate the interaction of this compound with various biological targets. These studies are crucial for understanding its potential therapeutic applications and guiding future research directions.

Applications De Recherche Scientifique

Nanotechnology and Drug Delivery

OMCS has been investigated for its role in nanotechnology, particularly in drug delivery systems. A notable study by Setayesh et al. (2020) examined the use of OMCS in developing nanogel-based drug delivery systems aimed at enhancing cancer treatment efficacy. The research demonstrated that OMCS derivatives can improve the targeting and efficiency of therapeutic agents, potentially leading to better patient outcomes.

| Study | Application | Findings |

|---|---|---|

| Setayesh et al. (2020) | Nanogel-based drug delivery | Enhanced targeting and efficiency in cancer treatment |

Corrosion Protection

Research conducted by Baux et al. (2018) highlighted OMCS's effectiveness in corrosion protection for metals, particularly carbon steel. The study focused on the electrochemical impedance of film-forming amines and found that OMCS derivatives significantly protect metal surfaces from corrosion, which is critical in industrial applications.

| Study | Application | Findings |

|---|---|---|

| Baux et al. (2018) | Corrosion protection | Effective in protecting carbon steel surfaces |

Analytical Chemistry

In analytical chemistry, Kaczmarkiewicz et al. (2019) utilized OMCS in studying retention and selectivity of antisense oligonucleotides using various stationary phases, including octadecyl phases related to OMCS. This research is vital for understanding the separation and analysis of complex biochemical substances.

| Study | Application | Findings |

|---|---|---|

| Kaczmarkiewicz et al. (2019) | Analytical chemistry | Improved retention and selectivity in oligonucleotide analysis |

Environmental Applications

OMCS has also been explored for its environmental applications, particularly in the degradation of antibiotic residues. Ravindran and Mnkeni (2017) studied the degradation of oxytetracycline in chicken manure using OMCS derivatives, demonstrating its potential role in environmental remediation and waste management.

| Study | Application | Findings |

|---|---|---|

| Ravindran & Mnkeni (2017) | Environmental remediation | Effective in degrading antibiotic residues |

Target of Action

OMCS functions primarily as a surfactant, altering surface properties to reduce surface tension, friction, and adhesion.

Mode of Action

The compound acts physically rather than biochemically, allowing liquids to spread more easily due to reduced surface tension.

Result of Action

The primary outcomes include improved lubrication properties and enhanced compatibility with various materials.

Propriétés

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H54O9Si9/c1-28(2)19-29(3,4)21-31(7,8)23-33(11,12)25-35(15,16)27-36(17,18)26-34(13,14)24-32(9,10)22-30(5,6)20-28/h1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXOGOLHEGHGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54O9Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060308 | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-71-8 | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecamethylcyclononasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECAMETHYLCYCLONONASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W8JYZ0C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.